molecular formula C7H8N2OS B14068341 2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 101830-94-8

2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B14068341
CAS No.: 101830-94-8
M. Wt: 168.22 g/mol
InChI Key: UUPLFVGCURGBPN-UHFFFAOYSA-N
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Description

2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound with the molecular formula C7H8N2OS. It is a member of the thiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 2-aminothiazole with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring is known to interact with various biological pathways, making this compound a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide stands out due to its unique combination of a thiazole ring and an enamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic chemistry and biological research .

Properties

CAS No.

101830-94-8

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-methyl-N-(1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C7H8N2OS/c1-5(2)6(10)9-7-8-3-4-11-7/h3-4H,1H2,2H3,(H,8,9,10)

InChI Key

UUPLFVGCURGBPN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=NC=CS1

Origin of Product

United States

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